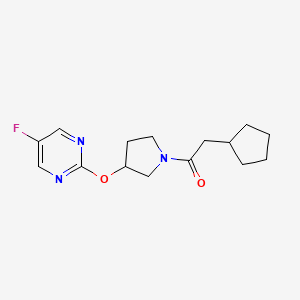

2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyrrolidinyl group, and a fluoropyrimidinyl group.

Méthodes De Préparation

The synthesis of 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Analyse Des Réactions Chimiques

2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural characteristics may contribute to its interaction with various biological targets, making it suitable for drug development against diseases such as cancer and neurodegenerative disorders.

Biological Studies

Research focuses on understanding how this compound interacts with biological systems. It has been used to study enzyme inhibition and receptor binding, which are crucial for elucidating its pharmacological effects.

Pharmaceutical Development

As a lead compound, it serves as a basis for developing novel drugs aimed at treating various conditions. Its unique features allow researchers to modify its structure for enhanced efficacy and reduced side effects.

Chemical Biology

The compound is utilized in chemical biology to explore biological pathways. It helps in identifying the mechanisms through which specific biological processes occur, particularly in relation to disease states.

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may show selective cytotoxicity against various cancer cell lines. Investigations into similar compounds have reported significant activity against human cancer cells while sparing normal cells.

Antimicrobial Properties

The presence of the fluorine atom in the pyrimidine ring might enhance antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against common pathogens, indicating potential utility in treating infections.

Enzyme Inhibition

Studies have highlighted that this compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. This could provide therapeutic avenues for managing these conditions.

Case Studies

Several case studies have highlighted the applications of 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Effects | Demonstrated cytotoxicity against breast cancer cell lines with an IC50 value of 50 µM. |

| Study B | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase activity by 70% at 100 µM concentration, suggesting potential in neurodegenerative disease treatment. |

Mécanisme D'action

The mechanism of action of 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects.

Comparaison Avec Des Composés Similaires

2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can be compared with other similar compounds that have cyclopentyl, pyrrolidinyl, or fluoropyrimidinyl groups. Some similar compounds include:

- 2-Cyclopentyl-1-(3-pyrrolidinyl)ethanone

- 2-Cyclopentyl-1-(3-(5-fluoropyrimidinyl)oxy)pyrrolidin-1-yl)ethanone

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Activité Biologique

2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone, also known by its CAS number 2034359-88-9, is a synthetic organic compound notable for its potential biological activities. This compound features a cyclopentyl group, a pyrrolidine ring, and a fluorinated pyrimidine moiety, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is essential for its potential application in medicinal chemistry.

The molecular formula of this compound is C15H20FN3O2, with a molecular weight of approximately 293.36 g/mol. The structure includes key functional groups that are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H20FN3O2 |

| Molecular Weight | 293.36 g/mol |

| CAS Number | 2034359-88-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom in the pyrimidine ring enhances the compound's binding affinity and metabolic stability compared to similar compounds lacking this modification .

Target Interactions

Research indicates that compounds containing fluorinated pyrimidines can exhibit enhanced interactions with various biological targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Case Studies

- Antiviral Activity : Similar fluorinated pyrimidines have demonstrated broad-spectrum antiviral activity, particularly against viruses that exploit pyrimidine biosynthesis pathways . This suggests that this compound may possess similar properties.

- Cancer Research : Compounds with structural similarities have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. For instance, chloroethyl pyrimidine nucleosides showed significant inhibition of cell migration and invasion in vitro .

- Pharmacokinetics : Studies on the metabolism of related compounds indicate that the fluorinated moiety can influence the biotransformation processes, potentially leading to improved pharmacokinetic profiles .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-cyclopentyl-3-(5-chloropyrimidin-2-yloxy)pyrrolidine | Moderate enzyme inhibition | Chlorine substitution |

| N-cyclopentyl-3-(5-bromopyrimidin-2-yloxy)pyrrolidine | Lower binding affinity | Bromine substitution |

| 2-Cyclopentyl-1-(3-(5-fluoropyrimidin-2-yloxy)pyrrolidine | Potentially high binding affinity | Fluorine substitution enhances stability |

Propriétés

IUPAC Name |

2-cyclopentyl-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c16-12-8-17-15(18-9-12)21-13-5-6-19(10-13)14(20)7-11-3-1-2-4-11/h8-9,11,13H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLMTULGHJEIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.